

In-depth Technical Guide: 6,6-Diethoxy-2-methylhex-4-yn-3-one

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 6,6-Diethoxy-2-methylhex-4-yn-3-one |
| CAS No.: | 81535-81-1 |
| Cat. No.: | B8544043 |

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Subject: Comprehensive Technical Overview of 6,6-Diethoxy-2-methylhex-4-yn-3-one

Introduction

This document provides a detailed technical guide on the chemical properties, experimental protocols, and potential applications of **6,6-Diethoxy-2-methylhex-4-yn-3-one**. This compound belongs to the class of α,β -acetylenic ketones, which are valuable intermediates in organic synthesis. The presence of a ketone, an alkyne, and an acetal functional group within the same molecule imparts a unique reactivity profile, making it a subject of interest for the synthesis of complex molecular architectures and potentially for the development of novel therapeutic agents. Due to the limited availability of public data on this specific molecule, this guide synthesizes information from related compounds and general principles of organic chemistry to provide a predictive overview.

Chemical Properties

A comprehensive search of available chemical literature and databases did not yield specific experimental data for **6,6-Diethoxy-2-methylhex-4-yn-3-one**. The following properties are therefore estimated based on its structure and data from analogous compounds.

Structural Information

- IUPAC Name: **6,6-Diethoxy-2-methylhex-4-yn-3-one**
- Molecular Formula: C₁₁H₁₈O₃
- Structure:
- Key Functional Groups:
 - Ketone: The carbonyl group at the 3-position is a key site for nucleophilic attack.
 - Alkyne: The carbon-carbon triple bond between the 4 and 5 positions is susceptible to addition reactions and can participate in various coupling reactions.
 - Acetal: The diethyl acetal at the 6-position is stable under basic and neutral conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **6,6-Diethoxy-2-methylhex-4-yn-3-one**. These values are derived from computational models and comparison with structurally similar molecules.

| Property | Predicted Value | Notes |
|------------------|---|--|
| Molecular Weight | 198.26 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~220-240 °C | Estimated based on the presence of polar functional groups and molecular size. |
| Density | ~0.95 - 1.05 g/cm ³ | Typical range for similar organic molecules. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water. | The ethoxy groups and the hydrocarbon backbone suggest good solubility in organic media. |
| Appearance | Likely a colorless to pale yellow liquid at room temperature. | Based on the appearance of other aliphatic ketones and alkynes. |

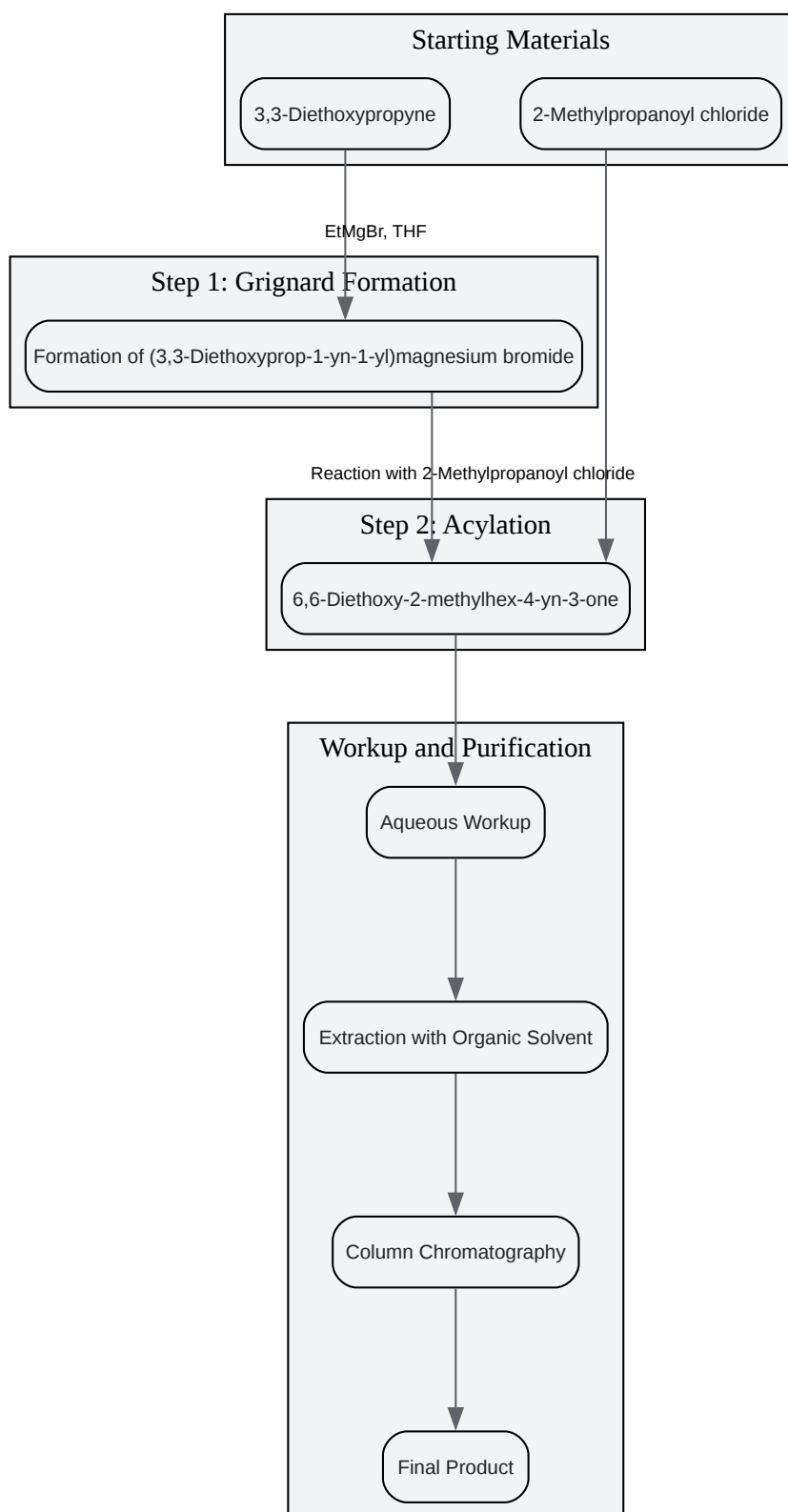
Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **6,6-Diethoxy-2-methylhex-4-yn-3-one** are not available in the literature. The following sections describe general methodologies that could be adapted for its preparation and manipulation.

Proposed Synthesis

A plausible synthetic route to **6,6-Diethoxy-2-methylhex-4-yn-3-one** could involve the coupling of an appropriate organometallic reagent with a suitable electrophile, followed by oxidation.

Workflow for a Proposed Synthesis:



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Caption: Proposed synthetic workflow for **6,6-Diethoxy-2-methylhex-4-yn-3-one**.

Methodology:

- **Grignard Reagent Formation:** 3,3-Diethoxypropyne would be treated with a Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like tetrahydrofuran (THF) to deprotonate the terminal alkyne and form the corresponding alkynyl Grignard reagent.
- **Acylation:** The freshly prepared Grignard reagent would then be reacted with 2-methylpropanoyl chloride at low temperature to introduce the isobutyryl group.
- **Workup and Purification:** The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The product would be extracted with an organic solvent, dried, and purified by column chromatography on silica gel.

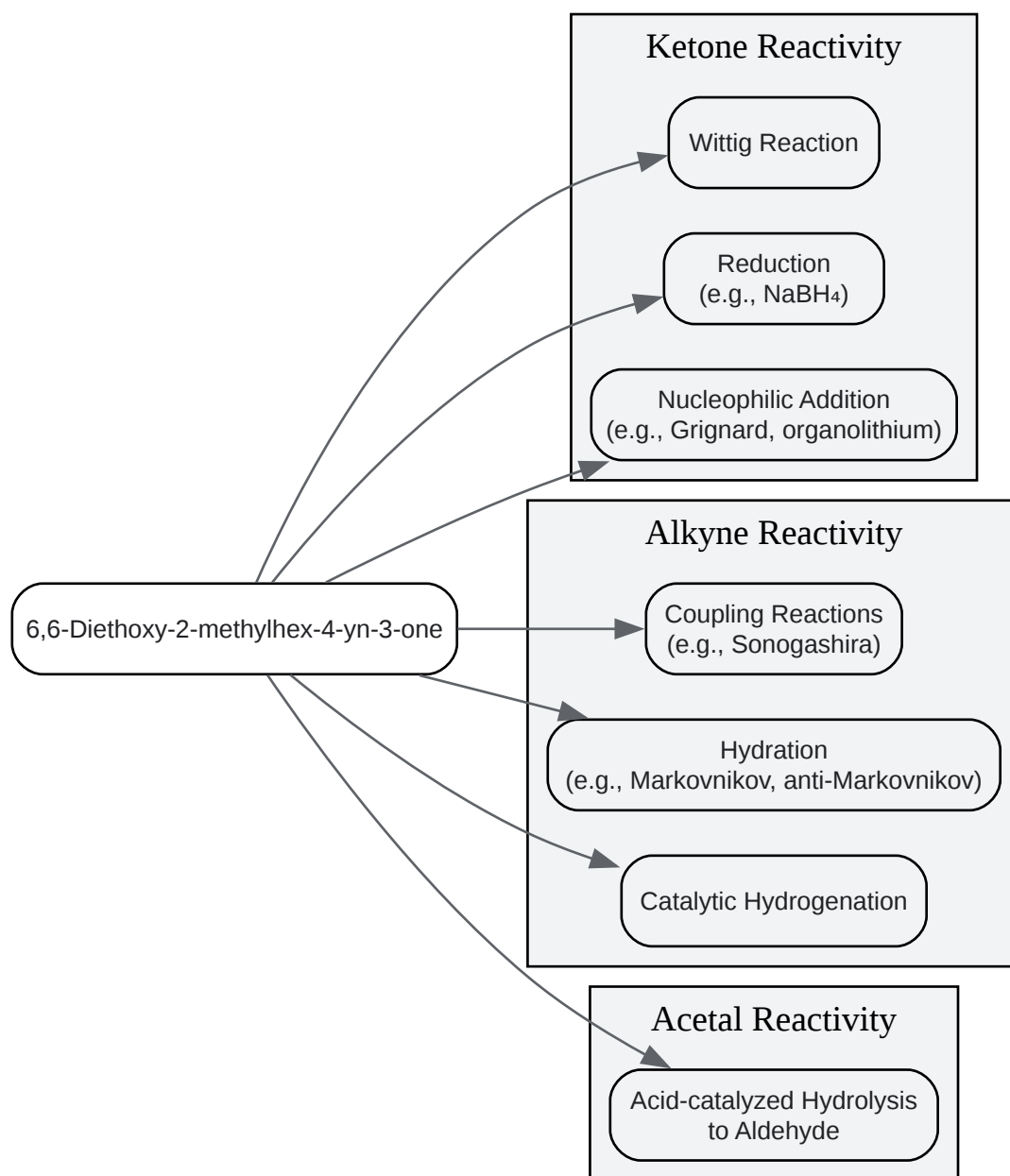
Potential Reactivity and Signaling Pathway Interactions

Given the functional groups present in **6,6-Diethoxy-2-methylhex-4-yn-3-one**, it can be anticipated to undergo a variety of chemical transformations. While no specific biological activity has been reported, its structural motifs are present in molecules with known biological relevance.

Chemical Reactivity

The reactivity of this molecule is governed by its three functional groups.

Logical Relationship of Functional Group Reactivity:



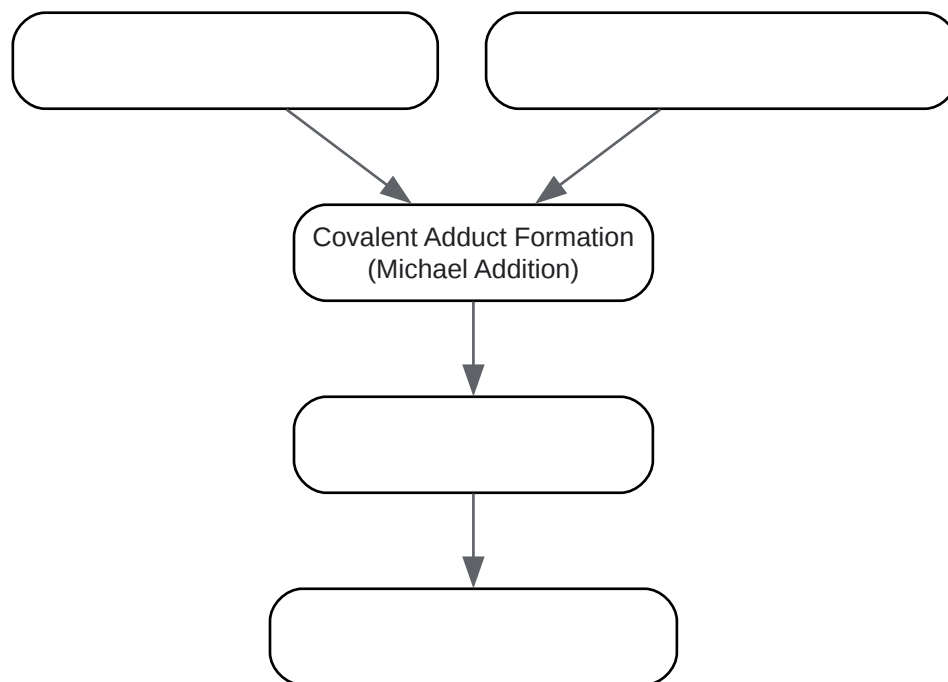
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Caption: Potential reaction pathways for **6,6-Diethoxy-2-methylhex-4-yn-3-one**.

Hypothetical Biological Relevance

α,β -Acetylenic ketones are known to be Michael acceptors and can react with biological nucleophiles such as cysteine residues in proteins. This reactivity is the basis for the mechanism of action of some covalent inhibitors.

Hypothetical Signaling Pathway Inhibition:



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Caption: Hypothetical covalent inhibition of a kinase by **6,6-Diethoxy-2-methylhex-4-yn-3-one**.

Conclusion

6,6-Diethoxy-2-methylhex-4-yn-3-one represents a molecule with significant synthetic potential due to its array of functional groups. While experimental data is currently lacking, this guide provides a predictive framework for its properties and reactivity based on established chemical principles. Further research into the synthesis and characterization of this compound is warranted to explore its utility in organic synthesis and medicinal chemistry. The proposed synthetic route and reactivity profile offer a starting point for researchers interested in this and related α,β -acetylenic ketones.

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